Ethyl methylthioacetate

Beschreibung

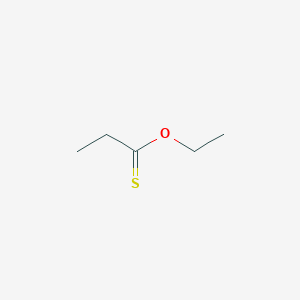

Ethyl methylthioacetate (CAS 4455-13-4), with the molecular formula C₅H₁₀O₂S and a molecular weight of 134.197 g/mol, is an organosulfur compound characterized by an ethyl ester group and a methylthio (-SCH₃) moiety attached to the acetate backbone . Structurally, it is represented as CH₃C(O)SCH₂COOCH₂CH₃. This compound is widely employed in organic synthesis, particularly in modified Pictet-Spengler cyclization reactions, where it reacts with N-sulfonyl-β-phenethylamines using phenyliodine(III) bis(trifluoroacetate) (PIFA) to yield 1,2,3,4-tetrahydroisoquinoline derivatives in moderate to high yields (e.g., 60–85%) . Its utility extends to pharmaceutical intermediates, as demonstrated in the synthesis of GW-5074, where it facilitates sulfanyl group transfer . Ethyl methylthioacetate is also identified as a volatile organic compound (VOC) in Kyoho grapes, contributing to their aroma profile .

Eigenschaften

CAS-Nummer |

924-45-8 |

|---|---|

Molekularformel |

C5H10OS |

Molekulargewicht |

118.20 g/mol |

IUPAC-Name |

O-ethyl propanethioate |

InChI |

InChI=1S/C5H10OS/c1-3-5(7)6-4-2/h3-4H2,1-2H3 |

InChI-Schlüssel |

XJDQUPFWVIUWNZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=S)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ethyl methylthioacetate belongs to a family of thioesters and thioacetate derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Methyl Thiolacetate (S-Methyl Thioacetate)

- Molecular Formula : C₃H₆OS

- Molecular Weight : 90.14 g/mol

- CAS : 1534-08-3

- Boiling Point : 12°C

- Structure : CH₃C(O)SCH₃

- Key Differences: Simpler structure with a methyl ester group instead of ethyl. Lower molecular weight and boiling point compared to ethyl methylthioacetate. Applications: Found in melon rinds (e.g., African Agrestis varieties) and strawberries as a volatile sulfur compound, contributing to fruity and sulfury aromas .

Methyl (Methylthio)acetate

- Molecular Formula : C₄H₈O₂S

- Molecular Weight : 120.16 g/mol

- CAS : 16630-66-3

- Structure : CH₃SCH₂COOCH₃

- Key Differences :

- Contains a methylthio group on the acetate backbone and a methyl ester.

- Intermediate molecular weight between methyl thiolacetate and ethyl methylthioacetate.

- Applications : Less studied in the provided evidence but structurally relevant to prebiotic chemistry, where thioesters are hypothesized as precursors for metabolic pathways .

Ethyl Thioacetate

- Molecular Formula : C₄H₈OS

- Molecular Weight : 104.17 g/mol

- Structure : CH₃C(S)OCH₂CH₃

- Key Differences: A thioester with an ethyl ester but lacks the methylthio substitution. Higher volatility than ethyl methylthioacetate due to the absence of the sulfur-containing methyl group. Applications: Not explicitly mentioned in the evidence, but analogous thioesters are studied for their roles in prebiotic chemistry and hydrolysis kinetics .

Table 1: Comparative Properties of Ethyl Methylthioacetate and Related Compounds

Reactivity and Stability

- Ethyl Methylthioacetate : Reacts via Pummerer-type pathways to form iminium intermediates in cyclization reactions . Its ethyl ester group enhances stability compared to methyl esters, allowing reflux conditions (e.g., 3 hours at 80°C in dichloroethane) .

- Methyl Thiolacetate : Highly volatile and prone to hydrolysis due to its low molecular weight. Its instability limits synthetic utility but makes it a transient aroma compound in fruits .

- Thioesters General : All thioesters, including ethyl methylthioacetate, exhibit high hydrolysis rates in aqueous environments due to favorable thermodynamics (ΔG ≈ -20 kJ/mol), making abiotic accumulation unlikely .

Q & A

Q. What are the standard synthetic methodologies for ethyl methylthioacetate, and how are reaction conditions optimized?

Ethyl methylthioacetate is commonly synthesized via alkylation of thioacetate precursors. For example, sulfonium salts are generated by alkylating ethyl methylthioacetate, which participates in [2,3]-sigmatropic rearrangements under basic conditions (e.g., potassium carbonate) . Additionally, it serves as a reagent in multistep syntheses, such as reacting with tert-butyl hypochlorite and triethylamine in dichloromethane to form sulfanyl derivatives . Optimization involves controlling stoichiometry, solvent polarity, and inert atmospheres to minimize side reactions.

Q. What analytical techniques are validated for identifying ethyl methylthioacetate in biological or environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its volatility. For instance, ethyl methylthioacetate was detected as a volatile flavor compound in muskmelons using GC-MS with selective ion monitoring . Reference spectra from databases like NIST (e.g., molecular weight 136.22 g/mol, CAS-specific fragmentation patterns) aid in confirmation . Quantification requires calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. What safety protocols are critical when handling ethyl methylthioacetate in laboratory settings?

Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant suits, and fume hoods to prevent dermal/ocular exposure . Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations. First-aid measures for inhalation involve immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How does ethyl methylthioacetate facilitate mechanistic studies in flavoprotein oxidase catalysis?

Ethyl methylthioacetate acts as a substrate analog in probing oxygen activation sites. In monomeric sarcosine oxidase (MSOX), it binds to the active site, enabling spectrophotometric titration experiments to monitor intermediate formation (e.g., absorption shifts at 528 nm) . Mutagenesis studies (e.g., Lys265Met mutants) further elucidate its role in stabilizing transition states during enzymatic turnover .

Q. What experimental and computational approaches resolve discrepancies in ethyl methylthioacetate’s prebiotic stability predictions?

Thermochemical modeling of its hydrolysis kinetics under simulated prebiotic conditions (e.g., hydrothermal vents) must be validated with lab measurements. highlights combining Arrhenius plots (to determine activation energies) with density functional theory (DFT) calculations to reconcile discrepancies between predicted and observed degradation rates . Isotopic labeling (e.g., deuterated solvents) can isolate hydrolysis pathways.

Q. How does ethyl methylthioacetate participate in [2,3]-sigmatropic rearrangements, and what catalytic systems enhance yield?

In sulfonium ylide formation, ethyl methylthioacetate undergoes alkylation to generate intermediates that rearrange under mild bases (e.g., K₂CO₃). Copper catalysts (e.g., Cu(acac)₂) and aprotic solvents (e.g., THF) improve regioselectivity and yield . Monitoring via NMR (e.g., ¹H chemical shift changes) or HPLC tracks reaction progress.

Q. What methodological considerations are essential for kinetic studies of ethyl methylthioacetate in enzyme-substrate interactions?

Stopped-flow spectrophotometry is critical for capturing rapid binding events (millisecond resolution). Buffers must exclude competing nucleophiles (e.g., Tris-HCl at pH 8.0 with 2 M KCl) to stabilize enzyme-ligand complexes . Pre-steady-state kinetics require global fitting of data to models (e.g., Michaelis-Menten with noncompetitive inhibition) to derive and .

Data Contradiction Analysis

Q. How can conflicting data on ethyl methylthioacetate’s stability in aqueous versus nonpolar solvents be addressed?

Contradictions arise from solvent polarity effects on hydrolysis rates. Computational studies (e.g., COSMO-RS simulations) predict solvation effects, while experimental validation uses kinetic assays under controlled water activity. For example, compares half-lives in buffered aqueous systems versus hydrophobic ionic liquids to isolate solvent-driven degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.